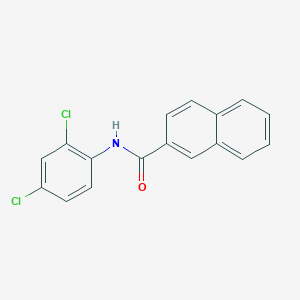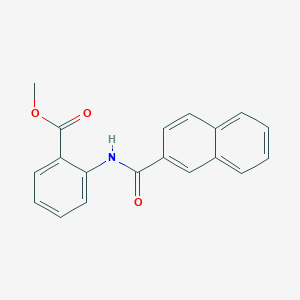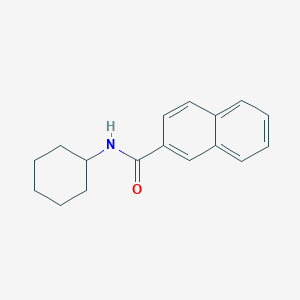
1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine exists in many forms and derivatives due to its versatile structure . It’s found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods. For instance, a Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions .Molecular Structure Analysis
The piperazine scaffold is a privileged structure frequently found in biologically active compounds . In addition to the ring carbons, substitution in the nitrogen atom of piperazine not only creates potential drug molecules but also makes it unique with versatile binding possibilities with metal ions .Chemical Reactions Analysis
Piperazine compounds can undergo various chemical reactions. For example, electron donating and sterically hindered aryl chlorides were aminated to afford very good yields of the desired products .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine compounds can vary widely depending on their specific structures. For instance, 1-(Methylsulfonyl)piperazine is a white to almost white powder .Mechanism of Action
Target of Action
Piperazine-based compounds have been identified as multi-target-directed ligands (mtdl) against alzheimer’s disease (ad) . They have shown efficient binding to both AChE and Aβ1–42, crucial molecular interactions within their active sites .
Mode of Action
They interact with their targets, leading to changes that could potentially alleviate the symptoms of AD .
Biochemical Pathways
Piperazine-based compounds are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Piperazine-based compounds have been used in the development of lipid nanoparticles (lnps) to enhance mrna delivery, suggesting potential bioavailability .
Result of Action
Piperazine-based compounds have shown significant antimicrobial and antifungal properties , and have been used in cancer immunotherapy .
Action Environment
The synthesis of piperazine-based compounds has been achieved under various conditions, suggesting that their action may be influenced by the environment .
Advantages and Limitations for Lab Experiments
One of the main advantages of mesyl-PP is its ability to modulate neurotransmitter release and ion channel function in a highly specific manner. This allows researchers to investigate the effects of these processes on various biological systems with a high degree of precision. However, one limitation of mesyl-PP is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving mesyl-PP. One area of interest is the development of new therapeutic agents based on the structure of mesyl-PP. Another potential direction is the investigation of the effects of mesyl-PP on various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of mesyl-PP and its potential applications in scientific research.
Synthesis Methods
The synthesis of mesyl-PP involves the reaction of mesitylene with chlorosulfonic acid, followed by the reaction of the resulting mesitylene sulfonyl chloride with phenylacetic acid and piperazine. This process has been well-documented in the scientific literature and has been used to produce mesyl-PP in high yields.
Scientific Research Applications
Mesyl-PP has been used in a variety of scientific research applications, including studies of neurotransmitter release, ion channel function, and receptor binding. It has also been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, such as Parkinson's disease and epilepsy.
Safety and Hazards
properties
IUPAC Name |
2-phenyl-1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-13-17(2)21(18(3)14-16)27(25,26)23-11-9-22(10-12-23)20(24)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIDNFHSYLKLRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B496980.png)


![N-[2-(methylsulfanyl)phenyl]-2-naphthamide](/img/structure/B496988.png)